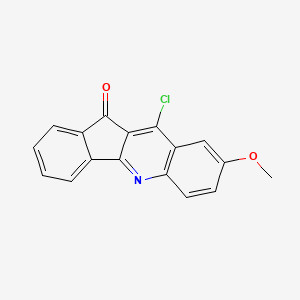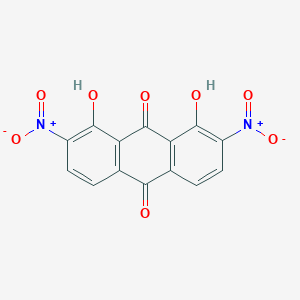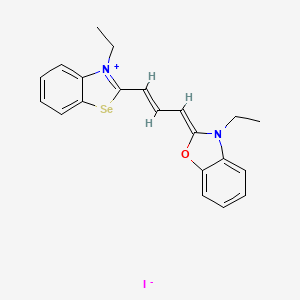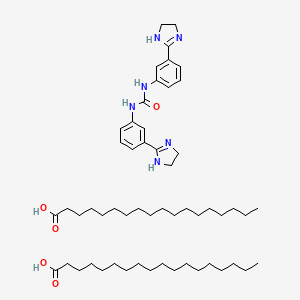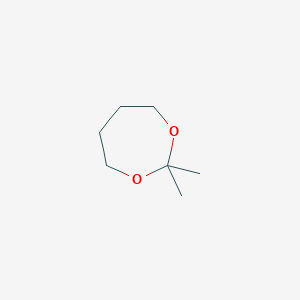
2,2-Dimethyl-1,3-dioxepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1,3-dioxepane is an organic compound with the molecular formula C7H14O2. It is a seven-membered cyclic ether with two methyl groups attached to the second carbon atom. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-1,3-dioxepane can be synthesized through the radical ring-opening polymerization of cyclic ketene acetals. This method involves the use of radical initiators to open the ring structure of the cyclic ketene acetal, resulting in the formation of the desired compound . The reaction conditions typically include the use of a solvent, such as toluene, and a radical initiator, such as azobisisobutyronitrile (AIBN), at elevated temperatures.
Industrial Production Methods
In industrial settings, this compound is produced through similar radical polymerization techniques but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent production and high yields. The reaction conditions are optimized to maximize the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-1,3-dioxepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds (from oxidation), alcohols (from reduction), and substituted ethers (from substitution).
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1,3-dioxepane has several scientific research applications:
Medicine: Research is ongoing to explore its use in creating biocompatible materials for medical implants and devices.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-1,3-dioxepane primarily involves radical ring-opening polymerization. The presence of the oxygen atom in the ring structure promotes the formation of a carbon-oxygen double bond, which is more stable than a carbon-carbon double bond . This stability drives the polymerization process, resulting in the formation of polyesters with ester linkages distributed along the polymer backbone.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylene-1,3-dioxepane: Another cyclic ketene acetal with similar reactivity and applications.
5,6-Benzo-2-methylene-1,3-dioxepane: A compound with a benzene ring fused to the dioxepane structure, offering different reactivity and properties.
4,7-Dimethyl-2-methylene-1,3-dioxepane: A similar compound with additional methyl groups, affecting its polymerization behavior.
Uniqueness
2,2-Dimethyl-1,3-dioxepane is unique due to its specific ring structure and the presence of two methyl groups, which influence its reactivity and stability. This makes it particularly useful in the synthesis of biodegradable polymers and materials with specialized properties.
Eigenschaften
CAS-Nummer |
4568-63-2 |
|---|---|
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
2,2-dimethyl-1,3-dioxepane |
InChI |
InChI=1S/C7H14O2/c1-7(2)8-5-3-4-6-9-7/h3-6H2,1-2H3 |
InChI-Schlüssel |
ZHRPLMJYSXTWDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCCCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



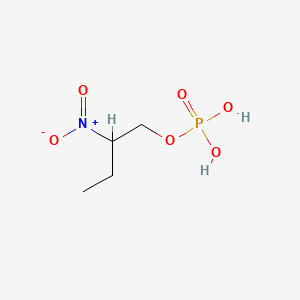
![Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate](/img/structure/B12706316.png)
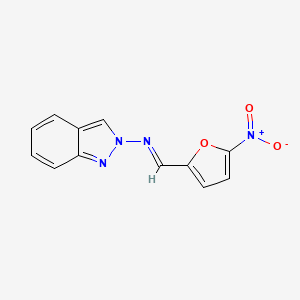
![N,N-diethylethanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B12706325.png)


